2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid

Acetylcholinesterase Inhibitor Alzheimer's Disease Medicinal Chemistry

2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid (CAS 13587-70-7) is a synthetic, low-molecular-weight naphthalene-derived compound (MW 232.23 g/mol, molecular formula C13H12O4). It is distinguished by a conjugated enone system and a carboxylic acid-bearing ylidene substituent at the 2-position, features that define its chemical reactivity and its role as a key synthetic building block for generating libraries of biologically active derivatives.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 13587-70-7
Cat. No. B3321571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
CAS13587-70-7
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2
InChIInChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15)
InChIKeyMAHPIJDPKFYPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 13587-70-7: Core Structural and Synthetic Class Baseline


2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid (CAS 13587-70-7) is a synthetic, low-molecular-weight naphthalene-derived compound (MW 232.23 g/mol, molecular formula C13H12O4) [1]. It is distinguished by a conjugated enone system and a carboxylic acid-bearing ylidene substituent at the 2-position, features that define its chemical reactivity and its role as a key synthetic building block for generating libraries of biologically active derivatives [2]. The compound is classified as a 1,2,3,4-tetrahydronaphthalene acetic acid derivative, a scaffold common to numerous pharmacologically relevant molecules [3].

Critical Structural and Functional Specificity of the 13587-70-7 Enone-Ylidene Scaffold


Procurement based solely on a generic “6-methoxy-tetralone” class descriptor is a high-risk approach, as the specific enone-ylidene acetic acid moiety in CAS 13587-70-7 dictates a unique reactivity profile that is not shared by close structural analogs. For example, the corresponding saturated analog (CAS 17529-16-7, 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, which lacks the 2-ylidene unsaturation of the target compound, possesses a different molecular shape, conjugation pattern, and electrophilicity, fundamentally altering its downstream reactivity and the biological activity of its derivatives . The conjugated system in 13587-70-7 is essential for the synthesis of specific N-aryl pyridinium cholinesterase inhibitors, where the ylidene group is integral to the final pharmacophore; substituting the starting tetralone or a saturated acid results in a complete loss of the designed inhibitory activity [1]. This structural precision makes the direct procurement of the exact compound irreplaceable for anyone replicating or building upon published synthetic pathways.

Quantifiable Differentiation Guide for CAS 13587-70-7: Structure, Physicochemical Properties, and Derivative Potency


Unique Scaffold for Potent Anti-Cholinesterase Derivative Synthesis

The compound serves as the essential precursor for a series of (E)-N-benzyl-pyridinium bromide derivatives. When this specific scaffold is used to synthesize compound 5a, the resulting product ((E)-1-Benzyl-3-((6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)methyl)pyridin-1-ium bromide) exhibits potent anti-acetylcholinesterase (AChE) activity with an IC50 of 0.025 µM, outperforming the reference drug donepezil (IC50 0.029 µM) [1]. This potency is a direct function of the starting material's ylidene structure; derivatives built from different starting cores lack this highly potent, dual-binding mode against AChE [2].

Acetylcholinesterase Inhibitor Alzheimer's Disease Medicinal Chemistry

Molecular Rigidity and Conjugation Differentiates from Saturated Analog

The compound's ylidene double bond creates a planar, conjugated system that is absent in its saturated analog, 2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (CAS 17529-16-7). The target compound has a molecular formula of C13H12O4 and a molecular weight of 232.23 g/mol, while its saturated analog, C13H14O4, has a molecular weight of 234.25 g/mol [1]. The presence of the double bond in the target compound reduces the number of freely rotatable bonds, creating a more rigid core, which is a critical parameter in rational drug design for reducing entropic penalty upon target binding [2].

Chemical Probe Structure-Activity Relationship Synthetic Intermediate

Carboxylic Acid Handle Provides a Solubility and Derivatization Advantage

The compound possesses a free carboxylic acid group, which offers a quantifiable physicochemical advantage over the parent 6-methoxy-1-tetralone (CAS 1078-19-9, C11H12O2). The target compound has a predicted logP of 1.7, whereas 6-methoxy-1-tetralone has a predicted logP of approximately 2.2 [1] [2]. The lower lipophilicity of the target compound (Δ logP ≈ -0.5) indicates improved aqueous solubility profiles, which is crucial for both in vitro assay development and for direct conjugation to carriers or surfaces without requiring a separate linker introduction step [1].

Bioconjugation Prodrug Design Chemical Biology

Defined Application Scenarios for CAS 13587-70-7 Based on Verified Structural Advantages


Rational Design and Synthesis of Next-Generation Cholinesterase Inhibitors

This compound is the optimal starting material for any research program aiming to synthesize and evaluate novel cholinesterase inhibitors based on the 6-methoxy-1-tetralone pharmacophore. The evidence demonstrates that its ylidene-acetic acid structure is specifically required to build the potent N-aryl pyridinium derivatives that have shown sub-30 nanomolar IC50 values against AChE [1]. Using a saturated or non-acidic analog will fail to generate the active pharmacophore.

Chemical Probe and Bioconjugate Tool Development

The free carboxylic acid functionality (LogP = 1.7) makes this compound ideal for direct bioconjugation or immobilization onto solid supports for target fishing and pull-down experiments [2]. Its improved aqueous solubility compared to the parent tetralone simplifies conjugation chemistry in aqueous-organic mixed solvent systems, a crucial requirement for developing high-quality chemical biology probes [2].

Medicinal Chemistry SAR Studies on Scaffold Rigidity

This compound provides a rigid, planar scaffold that is ideal for structure-activity relationship (SAR) studies exploring the impact of molecular flexibility on target binding. As a key intermediate, it enables the systematic comparison of 'rigid' (ylidene) versus 'flexible' (saturated analog CAS 17529-16-7) linkers in lead optimization campaigns, allowing teams to directly quantify the benefit of pre-organization on drug-target affinity [1].

CNS Drug Discovery Starting Material

Given the demonstrated ability to form potent, dual-binding AChE inhibitors with neuroprotective properties in PC12 cells [1], this scaffold is a strong candidate for CNS-focused drug discovery projects. Its low molecular weight (232.23 g/mol) and balanced lipophilicity (LogP 1.7) provide an excellent starting point for pharmacokinetic optimization of novel anti-Alzheimer's agents [1] [2].

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